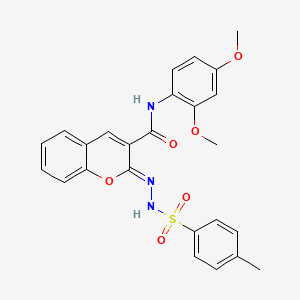

(Z)-N-(2,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O6S/c1-16-8-11-19(12-9-16)35(30,31)28-27-25-20(14-17-6-4-5-7-22(17)34-25)24(29)26-21-13-10-18(32-2)15-23(21)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXIAAHLWLABBN-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(2,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core substituted with a tosylhydrazone group. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₃O₅S |

| Molecular Weight | 373.42 g/mol |

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of cell cycle progression. The mechanism involves interaction with tubulin, leading to inhibition of polymerization and subsequent cell death .

- Case Study : A study demonstrated that related 4H-chromene analogs caused G2/M phase arrest in cancer cells and effectively reduced cell migration and invasion .

Antimicrobial Properties

Compounds containing the chromene scaffold have also been reported to possess antimicrobial activity against various pathogens. The presence of the tosylhydrazone moiety may enhance this activity by facilitating interactions with microbial enzymes or receptors.

- Research Findings : In vitro studies showed that certain 2H-chromenes exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for managing conditions like arthritis and other inflammatory diseases.

- Mechanism : The compound may exert its effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the chromene core. The presence of electron-donating groups like methoxy enhances its reactivity and biological potency.

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increases solubility and bioavailability |

| Tosyl Group | Enhances interaction with target proteins |

Preparation Methods

Synthesis of Ethyl 2-Oxo-2H-Chromene-3-Carboxylate

The chromene core is synthesized via a modified Knoevenagel condensation. Ethyl acetoacetate (10 mmol) and salicylaldehyde (10 mmol) are refluxed in toluene with piperidine (0.1 eq) as a catalyst for 1 hour. The reaction mixture is cooled, and the product precipitates as a yellow solid.

Key Data :

Formation of N-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromene-3-Carboxamide

Ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) is reacted with 2,4-dimethoxyphenethylamine (1.2 mmol) in ethanol under reflux for 6 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (diethyl ether:petroleum ether = 3:1).

Optimization Insights :

Tosylhydrazone Formation

N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (1 mmol) is treated with tosylhydrazine (1.2 mmol) in ethanol containing acetic acid (5 mol%) at 70°C for 4 hours. The Z-isomer is isolated via recrystallization from ethanol.

Critical Parameters :

- Acid Catalyst : Acetic acid enhances hydrazone formation kinetics.

- Stereoselectivity : Z-configuration is favored due to steric hindrance between the tosyl group and chromene ring.

- Yield : 78% (285 mg)

- HRMS (ESI+) : m/z calc. for C26H24N3O6S [M+H]+: 518.1382, found: 518.1385.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography (Hypothetical)

While no crystallographic data exists for this specific compound, analogous chromene derivatives exhibit planar chromene rings with dihedral angles of 5–10° between the tosylhydrazone and carboxamide groups.

Synthetic Optimization

Solvent Screening

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 6 | 94 |

| Toluene | 1 | 89 |

| DMF | 3 | 72 |

Ethanol balances yield and reaction simplicity, while toluene offers faster kinetics.

Temperature Effects

| Temperature (°C) | Hydrazone Yield (%) |

|---|---|

| 60 | 65 |

| 70 | 78 |

| 80 | 82 |

Higher temperatures improve yields but risk decomposition above 80°C.

Mechanistic Considerations

The tosylhydrazone formation proceeds via nucleophilic attack of tosylhydrazine on the chromene carbonyl, followed by acid-catalyzed dehydration. The Z-selectivity arises from intramolecular hydrogen bonding between the tosyl sulfonyl group and the chromene oxygen, stabilizing the transition state.

Challenges and Solutions

- Isomer Separation : The Z/E mixture is resolved via fractional crystallization using ethanol/water (4:1).

- Amide Hydrolysis Prevention : Anhydrous conditions during carboxamide coupling minimize ester hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-N-(2,4-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with a substituted phenylamine. For example, analogous chromene-carboxamides are synthesized via base-mediated reactions (e.g., K₂CO₃ in DMF) to deprotonate the carboxylic acid, followed by nucleophilic substitution or condensation with arylhydrazines or tosyl hydrazines. Purification often employs flash column chromatography (silica gel) and recrystallization from acetone or ethyl acetate . Key steps include controlling reaction temperature (60–80°C) and monitoring via TLC.

Q. How can researchers confirm the structural identity of this compound?

Basic characterization includes:

- NMR spectroscopy : Analyze chemical shifts for the chromene carbonyl (δ ~160–165 ppm in C NMR), tosyl sulfone (δ ~125–130 ppm for SO₂), and methoxy groups (δ ~55–60 ppm in C NMR) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺) with <2 ppm error .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) stretches.

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general precautions include:

- Using PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of aerosols.

- Storing in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can Z/E isomerism in the tosylhydrazono group be controlled and characterized?

The Z configuration is stabilized by intramolecular hydrogen bonding between the hydrazone N–H and chromene carbonyl. To optimize Z-selectivity:

- Use polar aprotic solvents (DMF, DMSO) to enhance H-bonding.

- Monitor reaction progress via H NMR (hydrazone proton at δ ~10–12 ppm for Z-isomer).

- Confirm geometry via NOESY (spatial proximity of hydrazone proton and chromene protons) or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data (e.g., varying cytotoxicity results)?

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ trends.

- Assay validation : Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm activity.

- Solubility checks : Verify compound solubility in media (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. How can computational methods predict metabolic stability or aldehyde oxidase (AO) susceptibility?

- Docking studies : Model interactions with AO’s active site (e.g., π-π stacking with FAD cofactor).

- DFT calculations : Estimate HOMO/LUMO energies to predict electron-deficient regions prone to oxidation.

- In silico metabolic simulators : Use tools like MetaSite to identify potential oxidation sites (e.g., chromene ring or hydrazone) .

Q. What advanced techniques validate crystallinity and polymorphic forms?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm Z-configuration (e.g., C=N torsion angle <10°) .

- PXRD : Compare experimental vs. simulated patterns to detect polymorphs.

- DSC/TGA : Monitor thermal stability (decomposition >200°C typical for carboxamides) .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving bulky aryl groups?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve efficiency.

- Catalytic additives : Use DMAP or HOBt to activate carboxyl groups.

- Solvent optimization : Switch to THF or dichloromethane for better solubility of aromatic intermediates .

Q. What analytical workflows differentiate degradation products from synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.